Udp-3-hmaglc - 108636-29-9

Udp-3-hmaglc

Catalog Number: EVT-373486
CAS Number: 108636-29-9
Molecular Formula: C31H53N3O19P2
Molecular Weight: 833.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-N-acetyl-alpha-glucosamine is a UDP-amino sugar having 3-O-[(3R)-3-hydroxytetradecanoyl]-N-acetyl-alpha-glucosamine as the amino sugar component. It derives from an UDP-alpha-D-glucosamine. It is a conjugate acid of an UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-N-acetylglucosamine(2-).
Source and Classification

UDP-3-hydroxymyristoylglucosamine is derived from the modification of uridine diphosphate glucose. This compound is classified under nucleotide sugars, which are essential substrates in glycosylation reactions. The synthesis of UDP-3-hmaglc can occur through enzymatic pathways involving specific transferases and hydrolases that modify the glucose moiety to introduce hydroxymyristoyl groups.

Synthesis Analysis

The synthesis of UDP-3-hydroxymyristoylglucosamine typically involves several steps, including the initial formation of UDP-glucose and subsequent modifications. The process can be outlined as follows:

  1. Formation of UDP-glucose: This is achieved through the phosphorylation of glucose by uridine triphosphate (UTP) in the presence of glucose-1-phosphate.
  2. Modification to UDP-3-hydroxymyristoyl: The introduction of the hydroxymyristoyl group occurs via acylation reactions, typically catalyzed by specific acyltransferases. These enzymes facilitate the transfer of the hydroxymyristoyl group from an acyl donor to the hydroxyl group on the glucose moiety.
  3. Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate UDP-3-hmaglc from other reaction by-products.

The synthesis parameters, such as temperature, pH, and enzyme concentration, can significantly influence the yield and purity of UDP-3-hmaglc.

Molecular Structure Analysis

UDP-3-hydroxymyristoylglucosamine has a complex molecular structure characterized by its nucleotide sugar framework. The key features include:

  • Nucleotide Backbone: The uridine component provides a ribose sugar linked to a phosphate group.
  • Sugar Moiety: The glucose unit is modified at the 3-position with a hydroxymyristoyl group, which is a fatty acid derivative.

The molecular formula can be represented as C₁₄H₂₅N₂O₁₁P, indicating its composition of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to confirm the structure and purity of UDP-3-hmaglc.

Chemical Reactions Analysis

UDP-3-hydroxymyristoylglucosamine participates in various biochemical reactions, particularly in glycosylation processes. Key reactions include:

  1. Glycosyl Transfer Reactions: UDP-3-hmaglc serves as a donor substrate for glycosyltransferases that attach sugar moieties to proteins or lipids.
  2. Hydrolysis Reactions: Under certain conditions, UDP-3-hmaglc can undergo hydrolysis, releasing uridine diphosphate and 3-hydroxymyristic acid.

These reactions are crucial for the biosynthesis of glycoproteins and glycolipids, impacting cell signaling and structural integrity.

Mechanism of Action

The mechanism of action for UDP-3-hydroxymyristoylglucosamine primarily revolves around its role as a substrate in glycosylation reactions. The process typically involves:

  1. Binding: The enzyme recognizes and binds to UDP-3-hmaglc.
  2. Transfer: The hydroxymyristoyl group is transferred to an acceptor molecule (such as a protein or lipid), facilitated by the catalytic action of glycosyltransferases.
  3. Release: Following the transfer, uridine diphosphate is released, regenerating the enzyme for further reactions.

This mechanism underscores the importance of UDP-3-hmaglc in cellular processes such as cell signaling, adhesion, and structural support.

Physical and Chemical Properties Analysis

UDP-3-hydroxymyristoylglucosamine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its polar nature.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within standard ranges for nucleotide sugars.

Characterization methods such as differential scanning calorimetry (DSC) may be used to analyze thermal properties.

Applications

UDP-3-hydroxymyristoylglucosamine has several significant applications in scientific research and biotechnology:

  1. Glycobiology Research: It serves as a crucial substrate for studying glycosylation pathways.
  2. Drug Development: Its role in modifying glycoproteins makes it a target for developing therapeutics aimed at diseases involving aberrant glycosylation.
  3. Biotechnology: It can be utilized in recombinant DNA technology to engineer glycosylated proteins with desired properties.
Biochemical Characterization of UDP-3-HMAGLC

Molecular Structure and Functional Groups

Uridine diphosphate-3-O-(3-hydroxymyristoyl)-N-acetylglucosamine (UDP-3-HMAGLC) is a critical nucleotide sugar intermediate in bacterial lipid A biosynthesis. Its molecular formula is C~31~H~53~N~3~O~19~P~2~, with a molecular weight of 833.7 g/mol [3] [6]. The compound features three distinct structural domains:

  • Uridine Diphosphate Moiety: Provides energy for glycosyl transfer reactions via its high-energy pyrophosphate bond.
  • Modified Hexose Core: Comprises an N-acetylglucosamine (GlcNAc) sugar with a β-1,4-glycosidic linkage, esterified at the 3-OH position by a (R)-3-hydroxytetradecanoyl fatty acid chain [3] [6].
  • Acyl Tail: The 14-carbon hydroxymyristoyl group (C~14~H~27~O~3~) confers amphipathic properties essential for membrane integration [2].

Functionally, the 3-hydroxyl group of the acyl chain enables hydrogen bonding with enzymatic active sites (e.g., LpxA and LpxC), while the carbonyl oxygen participates in nucleophilic attack during deacetylation [2] [7]. The molecule’s anionic pyrophosphate group facilitates coordination with divalent cations (Mg²⁺/Ca²⁺), crucial for membrane association [7]. Stereochemical specificity is absolute: the (R)-configuration at the 3-hydroxyl is strictly conserved for substrate recognition by downstream enzymes [2].

Table 1: Atomic Contributions to Key Functional Groups in UDP-3-HMAGLC

Atomic PositionFunctional GroupBiochemical Role
GlcNAc C3Ester carbonylNucleophile target for LpxC
Hydroxymyristoyl C3(R)-hydroxylHydrogen bonding with LpxA
Uridine α-phosphatePyrophosphateMg²⁺ coordination, energy transfer
GlcNAc N2AcetamidoSubstrate discrimination in LpxA

Biosynthetic Pathways in Lipid A Metabolism

UDP-3-HMAGLC synthesis initiates lipid A assembly in Gram-negative bacteria through two tightly regulated enzymatic steps:

  • LpxA-Catalyzed Acylation: UDP-N-acetylglucosamine (UDP-GlcNAc) reacts with (R)-3-hydroxymyristoyl-acyl carrier protein (ACP) via LpxA acyltransferase. This thermodynamically unfavorable reaction is reversible, with equilibrium favoring hydrolysis:UDP-GlcNAc + 3-OH-C~14~-ACP ⇌ UDP-3-HMAGLC + ACP [2] [7].LpxA exhibits extreme selectivity for 14-carbon hydroxyacyl chains (>10⁶-fold preference over C~12~ analogues) [2].

  • LpxC-Catalyzed Deacetylation: UDP-3-HMAGLC undergoes zinc-dependent deacetylation by LpxC, the committed step yielding UDP-3-O-(3-hydroxymyristoyl)glucosamine with acetic acid as a byproduct. This irreversible reaction establishes the pathway’s metabolic flux [2] [7]:UDP-3-HMAGLC + H₂O → UDP-3-O-(3-hydroxymyristoyl)glucosamine + Acetate

Regulation occurs via feedback inhibition:

  • Accumulated lipid A precursors stimulate proteolytic degradation of LpxC by FtsH protease in Escherichia coli [7].
  • In Pseudomonas aeruginosa, LpxC activity requires direct interaction with MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), linking lipid A and peptidoglycan synthesis [7].

Table 2: Enzymes Catalyzing UDP-3-HMAGLC Synthesis and Turnover

EnzymeGeneReactionRegulatory Mechanism
LpxAlpxAAcyl transfer from ACP to UDP-GlcNAcAllosteric inhibition by lipid A precursors
LpxClpxCHydrolytic deacetylation of UDP-3-HMAGLCFtsH-mediated degradation; YejM/LapB sensing of LPS accumulation

Role in Bacterial Envelope Biogenesis

UDP-3-HMAGLC is indispensable for outer membrane (OM) biogenesis in Gram-negative bacteria, primarily through its role as the immediate precursor of lipid A—the hydrophobic anchor of lipopolysaccharide (LPS). Key functional contributions include:

  • Permeability Barrier Formation: Lipid A-derived LPS creates an impermeable outer leaflet of the OM. Mutants lacking UDP-3-HMAGLC accumulate defective LPS, increasing membrane permeability to hydrophobic antibiotics (>100-fold in lpxC mutants) [7].
  • Structural Integration: The hydroxymyristoyl chains of UDP-3-HMAGLC-derived lipid A intercalate with phospholipids, enhancing OM rigidity. Deletion of lpxA disrupts OM continuity, causing cell lysis under osmotic stress [7].
  • Biogenesis Coordination: In Escherichia coli, the YejM/PbgA protein senses LPS accumulation in the inner membrane (IM) and modulates LpxC degradation via the FtsH-LapB complex. This feedback loop balances LPS synthesis with transport to the OM [7].

UDP-3-HMAGLC flux directly influences cell envelope homeostasis:

  • Imbalances trigger phospholipid (PL) mislocalization to the OM outer leaflet.
  • OM phospholipase A (PldA) hydrolyzes mislocalized PLs, generating lysophospholipids that stabilize LpxC to increase LPS production [7].
  • Cross-talk with peptidoglycan synthesis occurs via shared UDP-GlcNAc pools, with MurA-LpxC complexes in some bacteria ensuring coordinated envelope assembly [7].

This metabolic nexus makes UDP-3-HMAGLC a prime antibiotic target. Inhibitors like LPC-009 (targeting LpxC) disrupt OM integrity but face challenges due to interspecies structural variability in LpxC substrate pockets [2] [7].

Properties

CAS Number

108636-29-9

Product Name

Udp-3-hmaglc

IUPAC Name

[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (3R)-3-hydroxytetradecanoate

Molecular Formula

C31H53N3O19P2

Molecular Weight

833.7 g/mol

InChI

InChI=1S/C31H53N3O19P2/c1-3-4-5-6-7-8-9-10-11-12-19(37)15-23(39)51-28-24(32-18(2)36)30(50-20(16-35)26(28)41)52-55(46,47)53-54(44,45)48-17-21-25(40)27(42)29(49-21)34-14-13-22(38)33-31(34)43/h13-14,19-21,24-30,35,37,40-42H,3-12,15-17H2,1-2H3,(H,32,36)(H,44,45)(H,46,47)(H,33,38,43)/t19-,20-,21-,24-,25-,26-,27-,28-,29-,30-/m1/s1

InChI Key

TZSJGZGYQDNRRX-MPLCHSTDSA-N

SMILES

CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O

Synonyms

UDP-3-HMAGlc
UDP-3-O-(3-hydroxymyristoyl)-N-acetylglucosamine

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O

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